3,4-dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide
Description
3,4-Dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3,4-dimethoxy-substituted aromatic ring linked to a benzylamine group bearing a thiophen-3-yl substituent at the ortho position. The structural uniqueness lies in the combination of a methoxy-rich sulfonamide core with a thiophene-containing benzyl group, which may enhance lipophilicity and modulate binding interactions with biological targets.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-23-18-8-7-16(11-19(18)24-2)26(21,22)20-12-14-5-3-4-6-17(14)15-9-10-25-13-15/h3-11,13,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZTUXWINFLKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Biological Activities
Research has indicated that 3,4-dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide exhibits various biological activities:
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives with benzenesulfonamide structures have shown efficacy against HIV-1. In vitro assays demonstrated that certain analogs had low EC50 values, indicating strong antiviral activity against the virus .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies on similar sulfonamide derivatives have indicated their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves interference with specific signaling pathways crucial for cell proliferation and survival.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances the compound's reactivity and interaction with biological targets.
- Ring Structure : The thiophene ring contributes to the lipophilicity and overall stability of the compound, affecting its pharmacokinetics.
Case Study 1: Antiviral Efficacy
In a study published in Nature Communications, researchers synthesized several benzenesulfonamide derivatives, including this compound. The compounds were screened for their ability to inhibit HIV replication in TZM-bl cells. Results showed that certain derivatives exhibited potent antiviral activity with selectivity indices indicating favorable safety profiles .
Case Study 2: Anticancer Activity
Another study investigated a series of sulfonamides for their anticancer effects on breast cancer cell lines. The results suggested that modifications to the sulfonamide core significantly enhanced cytotoxicity against cancer cells while sparing normal cells . This highlights the potential of this compound as a lead compound for further development.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folic acid synthesis .
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Binding
- Thiophene vs. In contrast, morpholinomethyl groups (e.g., in 3b and 3c) increase polarity, which may enhance solubility but reduce membrane permeability .
- Trifluoroethoxy Linker (Compound 18): The trifluoroethoxy-phenoxy ethyl chain in compound 18 adds steric bulk and electron-withdrawing properties, likely influencing receptor selectivity and metabolic stability .
Pharmacological Implications
- Receptor Targeting: While the target compound’s specific activity is unreported, structural analogs show diverse applications. For example, Ro 61-8048 inhibits kynurenine hydroxylase in neuropsychiatric disorders , whereas compound 18 was designed for α1A/α1D-adrenergic receptor antagonism in uroselective therapies . The thiophene-benzyl group in the target compound may confer unique selectivity for serotonin or cannabinoid receptors, given thiophene’s prevalence in CNS-active drugs .
Analytical and Spectroscopic Data
- Compound 18: HRMS confirmed a monoisotopic mass of 504.15 ([M + H]+ = 505.3), with ¹H NMR revealing characteristic methoxy signals at δ 3.96 and 3.92 ppm .
- Compound 3c : ¹H NMR showed aromatic protons at δ 7.56–6.95 ppm and morpholine methylenes at δ 3.65 ppm, consistent with its substitution pattern .
Biological Activity
3,4-Dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound involves multiple steps typically associated with benzenesulfonamide derivatives. Although specific synthetic routes for this compound may not be widely documented, similar compounds have been synthesized using methods that include the formation of sulfonamides from amines and sulfonyl chlorides under basic conditions.
1. Anticancer Properties
Research indicates that benzenesulfonamide analogs exhibit promising anticancer properties, particularly as inhibitors of receptor tyrosine kinases (RTKs). A study highlighted the anti-glioblastoma (GBM) activity of several benzenesulfonamide derivatives, including those structurally related to our compound of interest. The study reported significant cytotoxic effects against U87 GBM cells, with some derivatives achieving over 70% growth inhibition at specific concentrations .
The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, docking studies suggest that these compounds can effectively bind to the active sites of RTKs, thereby blocking downstream signaling that leads to tumor growth and survival .
3. ADMET Profiling
Advanced pharmacokinetic profiling (ADMET) has been performed on various benzenesulfonamide derivatives to assess their drug-likeness and potential therapeutic windows. These studies typically evaluate absorption, distribution, metabolism, excretion, and toxicity profiles. Compounds with favorable ADMET properties are more likely to succeed in clinical applications .
Case Study 1: Inhibition of TrkA in GBM Cells
A specific study investigated the effects of a benzenesulfonamide derivative on TrkA-overexpressing U87 cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, with a maximum observed effect at a concentration of 100 µM. Morphological analyses confirmed significant changes in treated cells compared to controls .
Case Study 2: Comparative Analysis with Cisplatin
In comparative studies against cisplatin, a well-known chemotherapeutic agent, certain benzenesulfonamide derivatives showed lower cytotoxicity in non-cancerous cells while maintaining efficacy against cancer cells. This selective toxicity is critical for developing treatments that minimize side effects .
Research Findings Summary Table
| Study | Compound | Cell Line | Inhibition (%) | IC50 (µM) | Mechanism |
|---|---|---|---|---|---|
| Anti-GBM Activity | AL106 (benzenesulfonamide derivative) | U87 | 78% | Not specified | TrkA inhibition |
| Comparative Study | AL34 (benzenesulfonamide derivative) | U87 | 64.7% | Not specified | TrkA inhibition |
| Morphological Changes | Cisplatin | U87 | 90% | Not specified | Induces apoptosis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-dimethoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves coupling thiophene and benzylamine intermediates via nucleophilic substitution or reductive amination. For example:
Step 1 : Functionalize the thiophene ring with a benzyl group using Suzuki-Miyaura cross-coupling .
Step 2 : Introduce the sulfonamide group via reaction with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine) .
- Optimization : Purity (>95%) is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water). Characterization via -NMR and HPLC-MS is critical .
Q. Which analytical techniques are most effective for structural confirmation?
- Primary Methods :
- X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry .
- NMR spectroscopy : -NMR identifies methoxy (-OCH) and sulfonamide (-SONH-) groups, while 2D-COSY/HMBC validates connectivity .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]: 458.12; observed: 458.14) .
Q. What are the key physicochemical properties influencing bioavailability?
- Lipophilicity : LogP ~3.2 (predicted via HPLC retention time), indicating moderate membrane permeability .
- Solubility : Poor aqueous solubility (<10 µM in PBS), necessitating formulation with DMSO or cyclodextrins for in vitro assays .
Advanced Research Questions
Q. How can computational modeling predict target interactions for this compound?
- Methods :
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular docking (AutoDock Vina) : Simulates binding to enzymes like cyclooxygenase-2 (COX-2) or carbonic anhydrase IX, with binding energies ≤ -8.5 kcal/mol suggesting strong inhibition .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Conflicting reports on COX-2 inhibition (IC: 0.26 µM vs. >10 µM) may arise from assay conditions (e.g., pH, co-factors).
- Resolution : Standardize protocols (e.g., use recombinant human COX-2, pH 7.4, 1 mM glutathione) and validate via dose-response curves .
- Data Cross-Validation : Combine SPR (surface plasmon resonance) for binding kinetics and Western blotting for downstream pathway effects .
Q. How does structural modification enhance pharmacological efficacy?
- SAR Insights :
- Methoxy groups : 3,4-Dimethoxy substitution on benzene enhances COX-2 selectivity over COX-1 (10-fold) by optimizing hydrophobic interactions .
- Thiophene-benzyl linkage : Replacing thiophene with furan reduces potency (IC increases 5-fold), highlighting the role of sulfur in π-π stacking .
- Optimization : Introduce fluorinated groups (e.g., -CF) to improve metabolic stability without compromising activity .
Q. What in vivo models are suitable for evaluating neuroprotective or anticancer effects?
- Neuroprotection : Use kainic acid-induced seizures in mice, monitoring 3-OH-kynurenine (3-OH-KYN) levels post-administration (dose: 50 mg/kg, i.p.). Compound 67 (analog) reduces 3-OH-KYN by 40% .
- Anticancer : Xenograft models (e.g., HT-29 colon cancer) with biweekly dosing (10 mg/kg, oral). Measure tumor volume reduction and apoptosis markers (caspase-3 activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
